4-phenyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound characterized by its unique chromeno-oxazinone structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of the trifluoromethoxy group enhances its chemical stability and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the chromeno core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Incorporation of the trifluoromethoxy group: This is achieved using trifluoromethoxy-containing reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties
Mechanism of Action
The mechanism of action of 4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-9-[4-(methoxy)phenyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Phenyl-9-[4-(fluoro)phenyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .
Properties
Molecular Formula |
C24H16F3NO4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-phenyl-9-[4-(trifluoromethoxy)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H16F3NO4/c25-24(26,27)32-17-8-6-16(7-9-17)28-13-20-21(30-14-28)11-10-18-19(12-22(29)31-23(18)20)15-4-2-1-3-5-15/h1-12H,13-14H2 |
InChI Key |
YWEDFULSNAWDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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